molecular formula C33H58O10 B1226021 2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid CAS No. 97671-95-9

2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid

Cat. No.: B1226021
CAS No.: 97671-95-9
M. Wt: 614.8 g/mol
InChI Key: TUKSVVJYALUTJH-PEKBWRIRSA-N
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Description

The compound 2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers and a peroxoic acid functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the preparation of the oxolan and oxan rings, followed by the introduction of the hydroxy and ethyl groups. The final step involves the formation of the peroxoic acid group, which is achieved through the reaction of the intermediate compound with hydrogen peroxide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve the use of automated synthesis equipment to ensure the precise control of reaction conditions. The process would be optimized to maximize yield and minimize the formation of by-products. Key steps would include the use of high-purity reagents and solvents, as well as the implementation of rigorous quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other functional groups into their oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Various substitution reactions can occur, particularly at the hydroxy and ethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple chiral centers.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of high-value chemicals and materials, particularly those requiring precise control of stereochemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peroxoic acid group is particularly reactive and can participate in redox reactions, altering the activity of the target molecule. The compound’s multiple chiral centers also allow it to interact with a high degree of specificity, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and chiral centers, which confer a high degree of specificity in its interactions with molecular targets. This makes it particularly valuable in applications requiring precise control of molecular interactions, such as drug development and advanced materials science.

Properties

CAS No.

97671-95-9

Molecular Formula

C33H58O10

Molecular Weight

614.8 g/mol

IUPAC Name

2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid

InChI

InChI=1S/C33H58O10/c1-11-24(30-19(5)15-31(10,41-30)33(38)20(6)16-32(12-2,43-33)23(9)34)28(37)21(7)27(36)22(8)29-18(4)13-17(3)25(40-29)14-26(35)42-39/h17-25,27,29-30,34,36,38-39H,11-16H2,1-10H3/t17-,18+,19+,20-,21+,22?,23+,24+,25+,27-,29+,30?,31+,32+,33-/m1/s1

InChI Key

TUKSVVJYALUTJH-PEKBWRIRSA-N

SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O

Isomeric SMILES

CC[C@H](C1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@@](O2)(CC)[C@H](C)O)C)O)C)C(=O)[C@@H](C)[C@H](C(C)[C@@H]3[C@H](C[C@H]([C@@H](O3)CC(=O)OO)C)C)O

Canonical SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O

Synonyms

X 14889C
X-14889C

Origin of Product

United States

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